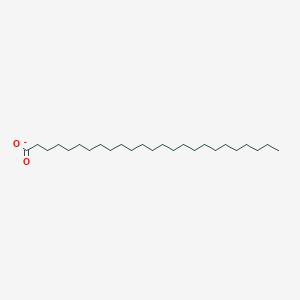

Pentacosanoate

Description

Properties

Molecular Formula |

C25H49O2- |

|---|---|

Molecular Weight |

381.7 g/mol |

IUPAC Name |

pentacosanoate |

InChI |

InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/p-1 |

InChI Key |

MWMPEAHGUXCSMY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |

Origin of Product |

United States |

Analytical and Detection Frameworks:a Foundational Aspect of Research is the Ability to Accurately Detect and Quantify Pentacosanoate in Complex Biological and Environmental Matrices. the Primary Methods Employed Are Chromatographic Techniques Coupled with Mass Spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for analyzing fatty acids, including pentacosanoate. mdpi.com It is often used for quantifying the analyte in samples like crude wax or fecal matter. mdpi.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS²): LC-based methods are the most common analytical approach for detecting a wide range of compounds, including fatty acids, in environmental and biological samples. mdpi.com These techniques offer high sensitivity and selectivity. mdpi.com

Table 2: Analytical Techniques for this compound Research

| Technique | Application | Reference |

|---|---|---|

| Gas Chromatography (GC) | Separation and quantification of volatile compounds. | mdpi.comcdc.gov |

| Liquid Chromatography (LC) | Separation of non-volatile compounds in complex mixtures. | mdpi.com |

| Mass Spectrometry (MS) | Identification and quantification based on mass-to-charge ratio. | mdpi.comresearchgate.net |

| GC-MS / GC-MS² | Coupled technique for detecting nonpolar and volatile analytes. | mdpi.com |

| LC-MS / LC-MS² | Coupled technique of choice for complex environmental matrices. | mdpi.com |

Biological Activity and Functional Frameworks:research into Pentacosanoate S Function is Often Framed Around Its Potential Roles in Cellular Processes and Its Impact on Health.

Endogenous Biosynthetic Pathways of Odd-Chain Saturated Fatty Acids

While even-chain fatty acids are predominant in mammals, odd-chain fatty acids (OCFAs) like this compound are also synthesized endogenously through distinct metabolic routes. mdpi.com The two primary pathways are alpha-oxidation and the use of an alternative primer for fatty acid synthesis.

Alpha-Oxidation Mechanisms in Mammalian Systems

Alpha-oxidation is a metabolic process that shortens a fatty acid by a single carbon atom. mdpi.comnepjol.info This pathway is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, which is derived from phytol, a component of chlorophyll. nepjol.infomolbiolcell.org The process occurs in the peroxisomes and involves the hydroxylation of the α-carbon (the carbon adjacent to the carboxyl group), followed by the removal of the original carboxyl carbon. mdpi.commolbiolcell.org

This mechanism can also act on straight very-long-chain fatty acids. An even-chain fatty acid can undergo α-oxidation to produce an odd-chain fatty acid. nepjol.info For instance, a 26-carbon fatty acid (hexacosanoic acid) can be converted to a 25-carbon fatty acid (pentacosanoic acid). The key enzymes in this process are 2-hydroxyacyl-CoA lyases (HACL1 and HACL2), which catalyze the cleavage reaction. molbiolcell.orgnih.gov Studies have shown that HACL2, in particular, contributes significantly to the production of odd-chain fatty acids in tissues such as the brain and stomach in mice. molbiolcell.org

Acetyl-CoA Condensation and Elongation Processes

The more common de novo synthesis of fatty acids begins with acetyl-CoA (a two-carbon molecule) as the primer. nih.govnih.govfrontiersin.org The fatty acid chain is then elongated by the sequential addition of two-carbon units derived from malonyl-CoA. nih.govnih.govfrontiersin.org This process, catalyzed by the fatty acid synthase (FAS) complex, naturally leads to the formation of even-chain fatty acids. nih.govfrontiersin.org

However, if propionyl-CoA (a three-carbon molecule) is used as the starting primer instead of acetyl-CoA, the subsequent elongation steps, each adding two carbons, will result in the synthesis of an odd-chain fatty acid. nih.govpnas.orgyoutube.com Propionyl-CoA can be derived from several sources, including the metabolism of certain amino acids (valine, isoleucine, methionine), the breakdown of cholesterol, and the fermentation of dietary fiber by gut microbiota. researchgate.netmdpi.com The resulting odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), can be further elongated by elongase enzymes to produce very-long-chain odd-chain fatty acids like this compound. researchgate.net

Phytochemical Isolation and Characterization of this compound Compounds

This compound and its derivatives have been identified and isolated from various plant sources.

Isolation from Pergularia daemia

Pergularia daemia, a perennial plant belonging to the Asclepiadaceae family, is known for its traditional medicinal uses. ijsrp.orgjddtonline.info Phytochemical analyses of this plant have revealed the presence of a wide array of secondary metabolites, including terpenoids, flavonoids, steroids, and alkaloids. jddtonline.infojomped.orgresearchgate.net While specific details on the isolation of this compound itself are not extensively documented in the provided results, the plant is a known source of various triterpenes and steroidal compounds, which can be esterified with fatty acids. ijsrp.org The presence of diverse fatty acids is implied by the phytochemical screenings. jomped.orgresearchgate.net

Characterization of Olean-12-en-28-ol, 3β-Pentacosanoate from Capparis ovata

A novel triterpenoid (B12794562) ester, olean-12-en-28-ol, 3β-pentacosanoate, was isolated from the buds of Capparis ovata, a plant from the Capparaceae family. bezmialem.edu.trtandfonline.comnih.gov This compound was identified for the first time from a natural source. bezmialem.edu.trnih.gov

The structure was elucidated using spectroscopic techniques, including NMR and mass spectrometry. bezmialem.edu.trnih.gov The 13C NMR spectrum confirmed an oleanane (B1240867) triterpene skeleton linked to a long-chain ester moiety, with 30 carbons for the triterpene and 25 carbons for the fatty acid chain. nih.gov The 1H NMR spectrum showed seven methyl singlets characteristic of the triterpene and a terminal methyl triplet for the long-chain ester. nih.gov The point of attachment of the this compound ester was determined to be at the C-3 position of the triterpene. nih.govresearchgate.net

Table 1: Spectroscopic Data for Olean-12-en-28-ol, 3β-Pentacosanoate

| Technique | Observed Features | Interpretation | Reference |

|---|---|---|---|

| 13C NMR | 55 signals (30 for triterpene, 25 for ester) | Oleanane skeleton with a C25 fatty acid chain | nih.gov |

| 1H NMR | 7 methyl singlets, 1 terminal methyl triplet | Confirms triterpenoid structure and long-chain ester | nih.gov |

| 1H NMR | Signal at δ 4.50 (1H, dd) | Indicates ester linkage at C-3 | nih.gov |

This compound, also referred to as erythrodiol (B191199) 3β-pentacosanoate, has been investigated for its potential biological activities. researchgate.netyok.gov.tr

Detection of this compound in Diverse Biological Contexts

This compound, as a very-long-chain saturated fatty acid, and its esters have been detected in various biological samples, often as minor components of the total lipid profile. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for their identification and quantification. fiu.edubrieflands.comjournal-of-agroalimentary.ro

Methyl this compound, an ester form, is noted for its low water solubility and high lipophilicity. ontosight.ai Research has pointed to its potential antimicrobial and anti-inflammatory properties. ontosight.ai Pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are more commonly studied odd-chain fatty acids and are often used as biomarkers for dairy fat intake. escholarship.org However, evidence also points to their endogenous synthesis. mdpi.commdpi.com The detection of these shorter odd-chain fatty acids in blood and tissues suggests that longer-chain variants like this compound could also be present, arising from the same elongation pathways that produce other very-long-chain fatty acids. researchgate.net The analysis of complex biological samples, such as those from various organs or cell lines, often requires sophisticated multi-modal mass spectrometry workflows to identify less abundant lipid species like this compound. fiu.edu

Presence in Plant Wax and Fruit Components (e.g., Citrus sinensis)

Pentacosanoic acid and its derivatives are common, albeit typically minor, components of plant cuticular waxes. caymanchem.com These waxes form a hydrophobic layer on the surface of aerial plant parts, playing a crucial role in preventing water loss and protecting against environmental stresses. frontiersin.org The composition of these waxes varies significantly between plant species. frontiersin.org

For instance, pentacosanoic acid has been identified in the cuticular wax of duckweed (Spirodela polyrhiza). researchgate.net It has also been found as a constituent of 1-monoacyl glycerols and wax esters in the roots of Hemerocallis fulva (Orange Daylily), where it represents a small percentage of the total acyl groups. koreascience.kr

In citrus fruits like the sweet orange (Citrus sinensis), the epicuticular wax is a complex mixture primarily composed of very-long-chain fatty acids, alkanes, primary alcohols, aldehydes, and triterpenoids. frontiersin.orgmaxapress.comfrontiersin.org While specific data on this compound in C. sinensis is not prominently detailed in recent studies focusing on major wax components, the general biosynthetic pathways for VLCFAs are active in the fruit's peel. frontiersin.orgcsic.es Studies on C. sinensis epicuticular wax have focused on changes in major compound classes like fatty acids, alkanes, and terpenoids during ripening and under different storage conditions, with compounds like docosanol, lignoceric acid, and cerotic acid being noted for their changes in abundance. frontiersin.orgnih.gov The presence of long-chain aldehydes is considered important for water retention in citrus fruits. maxapress.com

Table 1: Examples of this compound and Related Compounds in Plants

| Plant Species | Part | Compound Type Containing this compound Moiety | Reference |

|---|---|---|---|

| Hemerocallis fulva (Orange Daylily) | Roots | 1-monoacyl glycerols, Wax esters | koreascience.kr |

| Spirodela polyrhiza (Duckweed) | Fronds | Free fatty acid (Pentacosanoic acid) | researchgate.net |

| Dianthus cruentus | Aerial parts | Benzyl this compound | mdpi.com |

Role as Chemotaxonomic Markers in Insect Species (e.g.,Bactrocerafruit flies)

The epicuticle of insects is coated with a species-specific blend of lipids, primarily cuticular hydrocarbons (CHCs), which are derived from fatty acids. nih.govplos.org These compounds are critical for preventing desiccation and also serve as semiochemicals for communication, playing roles in species and sex recognition. pnas.org The unique composition of these cuticular lipids makes them excellent chemotaxonomic markers for identifying and distinguishing between closely related insect species. plos.org

In tephritid fruit flies, CHC profiles have been successfully used to differentiate species within complexes like Anastrepha fraterculus and Ceratitis FAR. plos.org A comprehensive analysis of the Bactrocera dorsalis species complex has demonstrated the utility of these chemical profiles for taxonomic classification. plos.orgresearchgate.net

Research on five entities within the Bactrocera dorsalis complex revealed that while cuticular hydrocarbons were key in distinguishing males of B. carambolae from B. dorsalis sensu lato, female-specific fatty acid esters were also identified. plos.org Among these, ethyl this compound (E21) was found to be one of the most important compounds positively correlated with the grouping of B. dorsalis and the former B. philippinensis. plos.orgresearchgate.net This finding supports the use of ethyl this compound as a chemotaxonomic marker that, in conjunction with other compounds, helps to delimit species and supports the current taxonomic synonymization within the B. dorsalis complex. plos.org

Table 2: Key Compounds in the Chemotaxonomy of the Bactrocera dorsalis Complex

| Compound | Chemical Class | Correlation with B. dorsalis / B. 'syn. philippinensis' Group | Reference |

|---|---|---|---|

| Ethyl this compound (E21) | Fatty Acid Ester | Positive | plos.orgresearchgate.net |

| Ethyl docosanoate (E18) | Fatty Acid Ester | Positive | plos.orgresearchgate.net |

| Ethyl eicosanoate (E17) | Fatty Acid Ester | Positive | plos.orgresearchgate.net |

| Ethyl (Z)-octadec-9-enoate (E15) | Fatty Acid Ester | Positive | plos.org |

| Ethyl octadecanoate (E16) | Fatty Acid Ester | Negative | plos.org |

| Methyl (Z)-tetradec-9-enoate (E05) | Fatty Acid Ester | Negative | plos.org |

Metabolic Pathways and Biochemical Transformations Involving Pentacosanoate

Overview of Pentacosanoate and Very Long-Chain Fatty Acid Metabolism

The metabolism of VLCFAs like this compound is crucial for various biological functions, including energy storage and the synthesis of complex lipids. foodb.caphysiology.org The initial steps involve cellular uptake and activation, which are prerequisites for its subsequent metabolic fates.

The journey of this compound begins with its transport across the plasma membrane, a process mediated by both passive diffusion and a suite of dedicated proteins. imrpress.comnih.gov Due to its hydrophobic nature, protein-mediated transport is critical for efficient uptake. physiology.org Key proteins involved in the transport of long-chain and very long-chain fatty acids are detailed in the table below.

| Protein Family | Specific Transporter(s) | Function |

| Fatty Acid Transport Proteins (FATP) | FATP1 | Facilitates the import of both long-chain and very long-chain fatty acids (VLCFAs). physiology.org |

| Fatty Acid Translocase | FAT/CD36 | Involved in the translocation of fatty acids across the plasma membrane. imrpress.comnih.govaocs.org |

| Plasma Membrane Fatty Acid-Binding Proteins | FABPpm | Binds fatty acids at the plasma membrane, aiding in their uptake. imrpress.comaocs.org |

| Solute Carrier Family 27A | SLC27A | A family of proteins that includes FATPs, possessing acyl-CoA synthetase activity. imrpress.com |

Once inside the cell, this compound binds to cytoplasmic fatty acid-binding proteins (FABPs), which shuttle it to specific organelles for metabolism. imrpress.comnih.gov Before it can be metabolized, it must be "activated" by conversion to its acyl-CoA derivative, pentacosanoyl-CoA. This reaction is catalyzed by long-chain-fatty-acid—CoA ligase or acyl-CoA synthetases (ACSL), often associated with FATP proteins. imrpress.comwikipedia.org The resulting pentacosanoyl-CoA is then integrated into various lipid metabolic pathways, where it can be esterified into complex lipids such as phospholipids, triacylglycerols (triglycerides), and cholesteryl esters. imrpress.comnih.gov

This compound serves as a potent energy source for the cell. foodb.caphysiology.org The primary pathway for its catabolism is beta-oxidation (β-oxidation), a process that systematically breaks down the fatty acid chain into two-carbon acetyl-CoA units. wikipedia.orgyoutube.com

However, due to its substantial chain length (>22 carbons), the entire process for this compound does not occur solely in the mitochondria. wikipedia.org VLCFAs first undergo an initial round of β-oxidation within peroxisomes. wikipedia.orgyoutube.comyoutube.com This preliminary breakdown shortens the chain to a length (such as octanoyl-CoA) that can be transported to the mitochondria for the remainder of the oxidation process. wikipedia.org

The mitochondrial β-oxidation spiral consists of a recurring sequence of four enzymatic reactions. wikipedia.org

| Step | Reaction | Enzyme | Coenzyme(s) / Product(s) |

| 1 | Dehydrogenation | Acyl-CoA Dehydrogenase | FAD → FADH₂ |

| 2 | Hydration | Enoyl-CoA Hydratase | H₂O |

| 3 | Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase | NAD⁺ → NADH + H⁺ |

| 4 | Thiolysis | β-ketoacyl-CoA-thiolase | CoA → Acetyl-CoA |

Table based on information from wikipedia.orgimrpress.com

This cycle repeats, releasing one molecule of acetyl-CoA in each round. aocs.org As an odd-chain fatty acid, the final cycle of β-oxidation for this compound yields one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon unit). nih.gov The acetyl-CoA enters the citric acid cycle for further energy production, while the propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate. nih.gov

Cellular Lipid Transport and Integration

Enzymatic Biotransformation of this compound Derivatives

Beyond its direct role in energy metabolism, this compound can be enzymatically modified into various derivatives, primarily through esterification. The formation and breakdown of these esters are catalyzed by specific enzymes.

Esterification: this compound can be enzymatically esterified with an alcohol to form a this compound ester. This reaction is typically catalyzed by lipases in a process known as lipase-catalyzed esterification. nih.govmdpi.com This biocatalytic approach offers significant advantages over traditional chemical synthesis, including milder reaction temperatures, higher product selectivity, and reduced waste, which minimizes unwanted side reactions. catalisti.bethyssenkrupp-uhde.com The general reaction involves the removal of a water molecule to form an ester bond between the carboxylic acid group of this compound and the hydroxyl group of an alcohol. carbodiimide.com

Hydrolysis: The reverse reaction, enzymatic hydrolysis, involves the cleavage of the ester bond in a this compound ester to yield pentacosanoic acid and an alcohol. researchgate.netnih.gov This process is catalyzed by a class of enzymes known as hydrolases, which includes esterases and lipases. carbodiimide.comnih.gov These enzymes are widely distributed in biological systems and play a key role in the metabolic turnover of ester-containing compounds. nih.gov The reaction mechanism involves the enzymatic addition of water across the ester linkage. carbodiimide.com

When this compound is stored as part of a triacylglycerol (TAG), its release is governed by the process of lipolysis. nih.gov This is a stepwise hydrolysis reaction mediated by a cascade of lipolytic enzymes. nih.gov

The primary enzymes involved in TAG hydrolysis are Adipose Triglyceride Lipase (B570770) (ATGL), Hormone-Sensitive Lipase (HSL), and Monoglyceride Lipase (MGL). nih.govencyclopedia.pub

| Enzyme | Substrate | Primary Product(s) | Key Characteristics |

| Adipose Triglyceride Lipase (ATGL) | Triacylglycerol (TAG) | Diacylglycerol (DAG) + Free Fatty Acid | The rate-limiting enzyme for the initial step of lipolysis. researchgate.net Its activity can be enhanced by the co-activator CGI-58. researchgate.net |

| Hormone-Sensitive Lipase (HSL) | Diacylglycerol (DAG) | Monoacylglycerol (MAG) + Free Fatty Acid | Preferentially hydrolyzes fatty acids at the sn-3 position of DAGs. encyclopedia.pubresearchgate.net Its activity is enhanced by phosphorylation via Protein Kinase A (PKA). encyclopedia.pub |

| Monoglyceride Lipase (MGL) | Monoacylglycerol (MAG) | Glycerol + Free Fatty Acid | Performs the final step of lipolysis and shows no significant position selectivity. nih.govresearchgate.net |

Table based on information from nih.govencyclopedia.pubresearchgate.net

These enzymes work in a coordinated fashion to break down TAGs stored in lipid droplets, releasing this compound and other fatty acids to be used for energy or other metabolic processes. nih.gov The action of these lipases involves a nucleophilic attack on the ester bond of the glyceride substrate. frontiersin.org

Characterization of Esterification and Hydrolysis Reactions

Interconnections with Broader Lipid Metabolic Networks

The metabolism of this compound is not an isolated pathway but is deeply integrated with other major lipid metabolic networks. tu-dresden.de Metabolomic studies have revealed connections between the levels of this compound derivatives, such as methyl this compound, and the status of other metabolic pathways. nih.gov

Furthermore, fatty acid metabolism is interconnected with sphingolipid metabolism. nih.gov Sphingolipids are crucial components of cell membranes and are involved in cell signaling and regulation. nih.gov Disruptions in the metabolism of either fatty acids or sphingolipids can have downstream effects on the other, indicating a coordinated regulation. nih.gov This interplay is vital for maintaining cellular functions like mitochondrial health and signaling cascades. nih.gov Ultimately, the acetyl-CoA and propionyl-CoA produced from this compound oxidation serve as building blocks not only for energy production but also for the synthesis of other biomolecules, linking its catabolism back to anabolic pathways within the broader lipid network. frontiersin.org

Cross-talk with Sphingolipid Metabolism

This compound is a constituent of various sphingolipids, a class of lipids crucial for cell membrane structure and signaling. The incorporation of this compound into these molecules represents a significant point of interaction between fatty acid and sphingolipid metabolism.

The synthesis of sphingolipids begins with the formation of a ceramide backbone, which consists of a sphingoid base linked to a fatty acid via an amide bond. metwarebio.com This acylation step is catalyzed by a family of six mammalian ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoAs of particular chain lengths. nih.govnih.gov While the primary substrates for these enzymes are even-chained fatty acids, odd-chain fatty acids like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) can be elongated to form very-long-chain fatty acids such as pentacosanoic acid (C25:0), which are then incorporated into glycosphingolipids. researchgate.net The presence of odd-chain fatty acids, including C25:0, has been detected in ceramides (B1148491), suggesting they are substrates for CerS enzymes. nih.govresearchgate.net

Research into the structure and function of CerS enzymes has identified that the specificity for the acyl-CoA chain length is determined by a relatively small region within the protein. nih.govnih.gov This suggests that while there are primary preferences for each CerS, there is potential for the utilization of a broader range of substrates, including pentacosanoyl-CoA, especially under specific metabolic conditions. The incorporation of this compound into ceramides and subsequently into more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids alters the biophysical properties of cell membranes. mpi-cbg.defrontiersin.org The specific functions conferred by C25:0-containing sphingolipids are an area of ongoing research, but they are thought to play a role in modulating membrane fluidity, protein function, and signaling pathways. mpi-cbg.de

| Enzyme Family | Function | Relevance to this compound |

| Ceramide Synthases (CerS) | Catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form ceramide. | Incorporate pentacosanoyl-CoA into the ceramide backbone, a foundational step for its presence in complex sphingolipids. researchgate.netnih.gov |

| Sphingomyelin Synthase | Transfers a phosphocholine (B91661) headgroup to ceramide to form sphingomyelin. | Can utilize C25:0-ceramide as a substrate, leading to the formation of this compound-containing sphingomyelin. frontiersin.org |

| Glucosylceramide Synthase | Adds a glucose molecule to ceramide, initiating the synthesis of most glycosphingolipids. | Can use C25:0-ceramide to produce C25:0-glucosylceramide, a precursor for more complex glycosphingolipids. frontiersin.org |

| Ceramidases | Hydrolyze ceramide to release a free fatty acid and sphingosine. | Can act on C25:0-ceramide, releasing this compound back into the cellular pool. metwarebio.com |

Links to Arachidonic Acid Metabolism

The metabolism of this compound is also linked to the pathways governing arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid and a key precursor for inflammatory mediators called eicosanoids. researchgate.net This cross-talk primarily occurs through competition for shared enzymes and the potential for precursor-product relationships.

One significant point of interaction is at the level of Acyl-CoA synthetases (ACSLs), which are responsible for activating fatty acids by converting them to their CoA esters before they can be metabolized. Acyl-CoA synthetase long-chain family member 4 (ACSL4), for instance, has a known role in the activation of arachidonic acid and is also implicated in the broader regulation of lipid metabolism, which could include VLCFAs. dntb.gov.ua

| Metabolic Process/Enzyme | Function | Relevance to Cross-Talk |

| Acyl-CoA Synthetases (e.g., ACSL4) | Activation of fatty acids to acyl-CoAs. | Potential for competition between this compound and arachidonic acid for activation, a necessary step for their subsequent metabolism. dntb.gov.ua |

| Fatty Acid Elongases | Lengthening of fatty acid chains. | Elongation of shorter fatty acids can ultimately contribute to the synthesis of both VLCFAs like this compound and the precursors of arachidonic acid. biorxiv.org |

| Cyclooxygenases (COX) | Conversion of arachidonic acid to prostaglandins. | A key site of competition among different fatty acids, influencing the production of inflammatory mediators. nih.govplos.org |

Involvement in the Carnitine Shuttle

The catabolism of fatty acids for energy production primarily occurs through β-oxidation within mitochondria. However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs). The carnitine shuttle is the transport system responsible for moving LCFAs from the cytosol into the mitochondrial matrix. taylorandfrancis.comwikipedia.orgmhmedical.com This system involves three key components: carnitine palmitoyltransferase I (CPT1), carnitine-acylcarnitine translocase (CACT), and carnitine palmitoyltransferase II (CPT2).

Very-long-chain fatty acids like this compound are generally poor substrates for CPT1 and therefore are not directly transported into the mitochondria by the carnitine shuttle. nih.govfrontiersin.org Instead, the initial stages of VLCFA degradation occur in another organelle, the peroxisome. nih.govnih.gov VLCFAs are transported into the peroxisome by specific ATP-binding cassette (ABC) transporters, such as ABCD1. mdpi.comcocukmetabolizma.comresearchgate.net

Inside the peroxisome, this compound undergoes several cycles of β-oxidation, which shortens its carbon chain. scirp.org Unlike mitochondrial β-oxidation, the peroxisomal process is incomplete and does not yield energy directly. It results in the formation of acetyl-CoA and chain-shortened acyl-CoAs (medium- and short-chain). frontiersin.org

It is at this stage that carnitine becomes crucial for the continued metabolism of this compound's breakdown products. The chain-shortened acyl-CoAs generated in the peroxisome are converted to their corresponding acylcarnitines by peroxisomal carnitine acyltransferases (e.g., carnitine octanoyltransferase, CROT). mdpi.comscirp.org These acylcarnitines can then be exported from the peroxisome and subsequently transported into the mitochondria, via the carnitine shuttle, for complete oxidation to CO2 and water, generating ATP. nih.govfrontiersin.orgresearchgate.netkuleuven.be Thus, the involvement of the carnitine shuttle in this compound metabolism is indirect but essential, facilitating the final stages of energy extraction from its peroxisomally-derived metabolites.

| Component/Organelle | Function in Fatty Acid Oxidation | Role in this compound Metabolism |

| Peroxisome | Initial β-oxidation of VLCFAs. | Site of initial, chain-shortening β-oxidation of this compound. nih.govscirp.org |

| ABCD1 Transporter | Transports VLCFA-CoAs into the peroxisome. | Mediates the entry of pentacosanoyl-CoA into the peroxisome for degradation. mdpi.comcocukmetabolizma.com |

| Mitochondrion | Complete β-oxidation of short-, medium-, and long-chain fatty acids. | Oxidizes the chain-shortened products of peroxisomal this compound degradation. frontiersin.org |

| Carnitine Shuttle | Transports LCFAs into mitochondria. | Transports the medium- and short-chain acylcarnitine products of peroxisomal this compound breakdown into the mitochondria for final oxidation. nih.govfrontiersin.orgkuleuven.be |

Cellular and Molecular Mechanisms of Pentacosanoate Bioactivity

Modulation of Cellular Signaling Pathways

The interaction of pentacosanoate and its esters with cellular structures is fundamental to its bioactivity, beginning at the cell membrane.

As amphiphilic molecules, this compound compounds can integrate into the lipid bilayers of cell membranes. evitachem.com The long 25-carbon chain of this compound allows it to insert itself within the membrane, influencing its physical properties. This integration can alter membrane fluidity and permeability. The presence of such long-chain fatty acids within the bilayer can fill gaps between phospholipid tails, which may decrease the membrane's general permeability to small molecules. libretexts.org However, this interaction can also disturb the membrane's structure, in some contexts leading to an increase in vascular permeability. uni-wuppertal.de The ability of a compound to modulate membrane permeability is crucial, as it governs the transport of ions and molecules, which is essential for maintaining cellular homeostasis and energy gradients. libretexts.org The hydrophobic effect is the primary driving force for the organization of lipids into a bilayer, creating a hydrophobic core that repels water-soluble molecules. aklectures.com By embedding within this core, this compound can disrupt this stable structure, thereby regulating what enters and exits the cell.

Membrane proteins are critical for a vast array of cellular functions, including signal transduction, enzymatic activity, and molecular transport. cube-biotech.combioninja.com.auwikipedia.org These proteins are embedded within the lipid bilayer, and their function is highly dependent on their surrounding lipid environment. nih.govlibretexts.org By integrating into the lipid bilayer, this compound can influence the functionality of these membrane-bound proteins and their associated signaling pathways. The insertion of the fatty acid can alter the physical properties of the membrane, such as its thickness and curvature, which in turn can affect the conformation and activity of integral proteins. libretexts.org This modulation of membrane-bound proteins is a key mechanism through which this compound can exert its broader physiological effects.

Interaction with Lipid Bilayers and Membrane Permeability Regulation

Immunomodulatory and Anti-inflammatory Mechanisms

A significant area of research for this compound derivatives, particularly Olean-12-en-28-ol, 3β-pentacosanoate (OPCA), is their role in modulating the immune system. acs.orgresearchgate.netnih.gov These compounds have demonstrated potent anti-inflammatory and immunomodulatory properties through multiple mechanisms. researchgate.net

Research has shown that OPCA can significantly suppress the expression of key pro-inflammatory cytokines, which are signaling molecules that drive inflammatory responses. tandfonline.com In studies using a preclinical model of multiple sclerosis (experimental autoimmune encephalomyelitis or EAE), treatment with OPCA led to a marked reduction in both the protein and mRNA levels of several critical cytokines and chemokines in brain tissue. acs.orgresearchgate.netnih.govacs.org Specifically, the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and C-C Motif Chemokine Ligand 5 (CCL5) was significantly reduced. acs.orgresearchgate.netacs.org Furthermore, OPCA treatment also suppressed the expression of C-X-C Motif Chemokine Ligand 9 (CXCL9) and C-X-C Motif Chemokine Ligand 10 (CXCL10). acs.orgtandfonline.com This broad suppression of pro-inflammatory mediators underscores the compound's significant anti-inflammatory potential. nih.gov

Table 1: Effect of Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) on Pro-inflammatory Cytokine Expression

| Cytokine/Chemokine | Effect of OPCA Treatment | Source |

|---|---|---|

| TNF-α | Significantly reduced expression | acs.orgresearchgate.netnih.govtandfonline.com |

| IL-6 | Significantly reduced expression | acs.orgresearchgate.netnih.gov |

| CCL5 | Significantly reduced expression | acs.orgresearchgate.nettandfonline.com |

| CXCL9 | Significantly inhibited expression | acs.orgtandfonline.com |

| CXCL10 | Significantly reduced expression | acs.orgtandfonline.com |

Beyond direct cytokine suppression, OPCA exerts its anti-inflammatory effects through epigenetic mechanisms. researchgate.netnih.gov Epigenetics involves modifications that alter gene expression without changing the underlying DNA sequence. biomodal.comwikipedia.org One such mechanism is DNA methylation, which can inhibit gene transcription. biomodal.com Studies have revealed that following treatment with OPCA, the promoter regions of most inflammatory regulator genes become hypermethylated. acs.orgresearchgate.netnih.govacs.org This increased methylation effectively silences these genes, preventing the transcription of pro-inflammatory molecules and thereby dampening the inflammatory response at a fundamental level. This epigenetic modulation represents a sophisticated mechanism for controlling inflammation.

Regulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6, CCL5, CXCL9, CXCL10)

Neuroprotective and Remyelinating Effects of Olean-12-en-28-ol, 3β-Pentacosanoate

The compound Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) has been identified as a promising agent for its neuroprotective and remyelinating capabilities, particularly in the context of autoimmune diseases like multiple sclerosis. acs.orgresearchgate.netnih.govwipo.int In a preclinical EAE model, OPCA treatment was shown to protect the brain from disease-induced changes by maintaining the integrity of the blood-brain barrier and preventing inflammation. acs.orgresearchgate.netacs.orgnih.gov

A key finding is OPCA's ability to promote remyelination, the process of repairing the damaged myelin sheaths that insulate nerve fibers. acs.orgnih.gov The expression of genes crucial for the development and structure of myelin—including Proteolipid Protein (PLP), Myelin Basic Protein (MBP), and Myelin Associated Glycoprotein (B1211001) (MAG)—was significantly elevated in animals treated with OPCA. acs.orgresearchgate.netnih.govacs.org This suggests that OPCA not only reduces the inflammatory damage characteristic of demyelinating diseases but also actively stimulates the molecular machinery required for myelin repair. nih.govnih.gov These dual actions of normalizing the immunological balance and stimulating remyelination make OPCA a compound of significant therapeutic interest. acs.orgresearchgate.netacs.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl this compound |

| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| C-C Motif Chemokine Ligand 5 (CCL5) |

| C-X-C Motif Chemokine Ligand 9 (CXCL9) |

| C-X-C Motif Chemokine Ligand 10 (CXCL10) |

| Proteolipid Protein (PLP) |

| Myelin Basic Protein (MBP) |

| Myelin Associated Glycoprotein (MAG) |

| Ethanol |

| Tetracosane |

| Tetratriacontanoic acid |

| Fingolimod (FTY720) |

| Oleanolic acid |

| Ursolic acid |

| Stigmast-5,22-dien-3β-ol myristate |

| 5α,6α-epoxycholestan-3β-ol |

| 5β,6β-epoxycholestan-3β-ol |

| β-sitosterol |

Upregulation of Myelin-Forming Protein Genes (e.g., PLP, MBP, MAG)

Myelination is a critical process in the central nervous system (CNS) where oligodendrocytes wrap axons with a lipid-rich membrane, enabling rapid nerve impulse conduction. elifesciences.org The major proteins involved in the formation and compaction of this myelin sheath include Proteolipid Protein (PLP), Myelin Basic Protein (MBP), and Myelin-Associated Glycoprotein (MAG). elifesciences.orgnih.gov PLP and MBP are integral to the structure and compaction of the myelin sheath, while MAG is primarily located in the periaxonal space, facilitating interactions between the myelin and the axon. nih.gov

Research has indicated that certain interventions can upregulate the expression of these crucial myelin-forming protein genes. For instance, in a study investigating the effects of a specific treatment on a demyelinating disease model, a significant increase in the mRNA expression levels of PLP, MBP, and MAG was observed. researchgate.net This upregulation suggests a potential for promoting myelin recovery and neuroregeneration. researchgate.net While this particular study did not directly use this compound, it highlights the importance of upregulating these specific genes for myelin repair. The potential for this compound or its derivatives to directly influence the expression of these myelin-related genes is an area of ongoing scientific interest.

Preservation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. nih.gov Disruption of the BBB is a hallmark of many neurological diseases and is often associated with neuroinflammation. nih.govulakbim.gov.tr

Studies involving olean-12-en-3β,28-diol, 3β-pentacosanoate (OPCA), a derivative of this compound, have shown promising results in preserving the integrity of the BBB in preclinical models of multiple sclerosis. ulakbim.gov.trscispace.comulakbim.gov.tragu.edu.tr Treatment with OPCA was found to protect against changes in the brain induced by the disease model, effectively maintaining BBB integrity and preventing inflammation. ulakbim.gov.trscispace.comulakbim.gov.tragu.edu.tr The preservation of the BBB is crucial for preventing the infiltration of inflammatory cells and other harmful substances into the CNS. The mechanisms by which this compound and its derivatives exert this protective effect are thought to involve the modulation of junctional complex proteins and the reduction of paracellular permeability. nih.gov

Enzyme Inhibition Activities

Pentacosanoic acid has demonstrated inhibitory effects on several key digestive enzymes, suggesting its potential as a modulator of nutrient absorption and metabolism. google.com

Inhibition of Alpha Amylase

Alpha-amylase is a critical enzyme in the digestive system responsible for breaking down complex carbohydrates like starch into simpler sugars. mdpi.comajol.info By inhibiting this enzyme, the rate of carbohydrate digestion can be slowed, leading to a more gradual release of glucose into the bloodstream. google.com Pentacosanoic acid has been identified as an inhibitor of alpha-amylase. google.com This inhibitory action can be beneficial in managing postprandial hyperglycemia. google.comajol.info The percentage of inhibition of alpha-amylase by pentacosanoic acid has been quantified in research, demonstrating its potential to act as a regulator of carbohydrate metabolism. google.com

Inhibition of Alpha Glucosidase

Following the action of alpha-amylase, alpha-glucosidase further breaks down disaccharides into monosaccharides, such as glucose, which are then absorbed into the bloodstream. mdpi.comnih.gov Inhibition of alpha-glucosidase is another therapeutic strategy to control postprandial hyperglycemia. nih.govmdpi.com Pentacosanoic acid has been shown to be an inhibitor of alpha-glucosidase. google.combezmialem.edu.tr By impeding the function of this enzyme, pentacosanoic acid can contribute to a delayed and reduced absorption of glucose from the intestines. google.com The inhibitory concentration (IC50) of pentacosanoic acid on alpha-glucosidase has been determined, providing a measure of its inhibitory potency. google.com

Inhibition of Lipase (B570770)

Lipase is the primary enzyme responsible for the hydrolysis of dietary fats (triglycerides) into smaller molecules, namely fatty acids and glycerol, which can then be absorbed in the intestines. researchgate.netinrae.fr The inhibition of pancreatic lipase is a key target for managing obesity as it reduces the absorption of dietary fats. researchgate.net Pentacosanoic acid has been identified as an inhibitor of lipase. google.com This suggests that it has the potential to reduce the digestion and absorption of fats from the diet. google.com Research has quantified the inhibitory effect of pentacosanoic acid on lipase, with an IC50 value reported. google.com

Table 1: Enzyme Inhibition by Pentacosanoic Acid

| Enzyme | Activity | Reported IC50 |

|---|---|---|

| Alpha Amylase | Inhibition | 10.96 µg/ml google.com |

| Alpha Glucosidase | Inhibition | Not explicitly stated in the provided text |

Receptor Agonism by this compound Conjugates

The conjugation of small molecules, such as this compound derivatives, to targeting moieties like peptides or antibodies has emerged as a strategy to enhance their therapeutic efficacy and specificity. mdpi.comnih.gov This approach allows for the targeted delivery of the active molecule to specific cells or tissues that overexpress a particular receptor. nih.gov

Receptor agonists are ligands that bind to and activate a receptor, eliciting a biological response. mdpi.com In the context of drug conjugates, the use of an agonist as the targeting moiety can be advantageous as they are often efficiently internalized by the cell, delivering the conjugated payload intracellularly. mdpi.com For instance, conjugates have been designed to target receptors like the Gonadotropin-releasing hormone (GnRH) receptor, which is overexpressed in certain cancers. mdpi.com Similarly, Toll-like receptor (TLR) agonists have been conjugated to antibodies to direct an immune response to tumor cells. nih.govijbs.com

While direct evidence of this compound conjugates acting as receptor agonists is not prevalent in the provided search results, the principle of creating such conjugates is well-established. mdpi.comnih.govbiochempeg.com A hypothetical this compound conjugate could be designed to target a specific receptor, thereby localizing its bioactivity. The success of such a conjugate would depend on the efficient binding and activation of the target receptor by the this compound-containing part of the molecule, leading to the desired pharmacological effect. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pentacosanoic acid |

| Proteolipid Protein (PLP) |

| Myelin Basic Protein (MBP) |

| Myelin-Associated Glycoprotein (MAG) |

| Olean-12-en-3β,28-diol, 3β-pentacosanoate (OPCA) |

| Alpha-amylase |

| Alpha-glucosidase |

| Lipase |

| Gonadotropin-releasing hormone (GnRH) |

Glyceryl this compound as a Progesterone (B1679170) Receptor Agonist

Recent computational research has identified glyceryl this compound as a potential agonist for the progesterone receptor (PR). japsonline.combibliomed.org This discovery stems from a metabolomics study of DLBS1442, a bioactive fraction derived from the fruit of Phaleria macrocarpa (Scheff) Boerl, which is explored for its potential in alleviating endometriosis. japsonline.combibliomed.org Endometriosis is a condition often linked to estrogen levels being higher than in normal endometrium, possibly due to insufficient interaction between progesterone and its receptor. japsonline.combibliomed.org

In an effort to identify the specific active compounds within DLBS1442 responsible for its pharmacological effects, researchers conducted a metabolomics analysis which identified 14 compounds, including glyceryl this compound. japsonline.com A virtual screening was then performed to evaluate the potential of these compounds to act as PR agonists. japsonline.combibliomed.org The screening protocol was validated using the known PR ligand asoprisnil (B1665293) and its interaction with the PR's crystal structure (PDB ID: 4A2J). japsonline.com This validation established that a crucial interaction for PR agonism involves the formation of hydrogen bonds with the amino acid residues GLN725 and ARG766. japsonline.combibliomed.org

Among the 14 compounds tested in silico, glyceryl this compound was the only one that met the criteria for a potential PR agonist. japsonline.combibliomed.org It successfully formed hydrogen bonds with both GLN725 and ARG766 and exhibited a Chem Piecewise Linear Potential (ChemPLP) score lower than the established cutoff. japsonline.combibliomed.orgbvsalud.org This finding suggests that glyceryl this compound could be a key contributor to the PR agonist-like activity of the DLBS1442 fraction. japsonline.com However, it is important to note that these findings are the result of computational modeling and await further confirmation through in vitro and in vivo experimental studies. japsonline.combibliomed.orgbvsalud.org

Table 1: Virtual Screening Results for Glyceryl this compound as a Progesterone Receptor (PR) Agonist

| Compound | Target Receptor | Screening Method | Key Findings | Implication |

|---|---|---|---|---|

| Glyceryl this compound | Progesterone Receptor (PR) | Virtual Screening (in silico) | Formed hydrogen bonds with GLN725 and ARG766 residues. japsonline.combibliomed.org | Potential PR agonist activity. japsonline.combibliomed.org |

Antioxidant Activities and Mitigation of Oxidative Stress

Oxidative stress is a pathological state defined by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defense systems to neutralize them. nih.gov This imbalance can lead to oxidative damage to key biomolecules such as lipids, proteins, and DNA, and is implicated in the development of numerous chronic diseases. nih.gov Antioxidants mitigate this stress by scavenging free radicals, quenching singlet oxygen, or inhibiting oxidative enzymes, thereby preventing or slowing down oxidative damage. nih.govgoogle.com

Pentacosanoic acid and its derivatives have demonstrated notable antioxidant properties in scientific studies. google.comontosight.ai Pentacosanoic acid itself has been shown to possess significant antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. google.com This assay measures the ability of a compound to donate an electron to the stable DPPH radical, causing discoloration. google.com The results indicated that pentacosanoic acid has profound antioxidant potential that could be beneficial in preventing the progression of conditions exacerbated by oxidative stress. google.com

Table 2: DPPH Radical Scavenging Activity of Pentacosanoic Acid

| Compound | Assay | EC₅₀ (µg/mL) |

|---|---|---|

| Pentacosanoic Acid | DPPH Radical Scavenging | 9.05 |

| Acarbose (Reference) | DPPH Radical Scavenging | 7.91 |

Data sourced from in vitro assays. google.com

Furthermore, esters of pentacosanoic acid have also been investigated for their biological effects. Methyl this compound is noted for its potential antioxidant effects. ontosight.ai A more complex derivative, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), isolated from the Capparis ovata plant, has been comprehensively studied for its potent anti-inflammatory and antioxidant activities. acs.orgnih.gov In an experimental mouse model of autoimmune encephalomyelitis, OPCA treatment led to a significant reduction in pro-inflammatory cytokines and suppressed the expression of genes associated with inflammation. acs.orgnih.gov These findings highlight the role of this compound-containing compounds in mitigating inflammatory processes that are closely linked with oxidative stress. acs.orgnih.gov

Advanced Analytical Methodologies in Pentacosanoate Research

Spectroscopic and Chromatographic Techniques for Compound Characterization

The foundational step in pentacosanoate research involves the unambiguous characterization of the compound. This is achieved through a combination of powerful spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its derivatives. scielo.org.zaresearchgate.netjchps.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of the molecule. jchps.com For a compound like methyl this compound, ¹H NMR and ¹³C NMR spectra would reveal characteristic signals corresponding to the methyl ester group and the long saturated alkyl chain. While one-dimensional (1D) NMR provides fundamental data, two-dimensional (2D) NMR techniques, such as COSY and HSQC, are crucial for unequivocally assigning signals, especially in complex molecules where signal overlap can occur. scielo.org.za These advanced methods help to confirm the connectivity of atoms within the this compound structure.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the molecular identity of compounds by providing a highly accurate mass measurement. lcms.czplasmion.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence. plasmion.com For this compound, HRMS can distinguish its molecular formula from other compounds with similar nominal masses. Soft ionization techniques are often employed to keep the molecule intact, allowing for the observation of the molecular ion. lcms.cz The combination of high mass accuracy and the analysis of isotopic patterns provides definitive evidence for the molecular identity of this compound. lcms.cznih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. mtoz-biolabs.com In the context of this compound research, HPLC is essential for assessing the purity of standards and isolated samples. mdpi.com The principle of HPLC involves passing a sample through a column packed with a stationary phase, and the separation is achieved based on the differential partitioning of the analyte between the mobile phase and the stationary phase. mtoz-biolabs.com By monitoring the eluent with a suitable detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration. This allows for the quantitative determination of the compound's purity. mtoz-biolabs.com Method validation, including parameters like linearity, accuracy, and precision, is crucial to ensure the reliability of the HPLC method for purity assessment. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

Quantitative Analysis of this compound in Biological Systems

Once characterized, the focus often shifts to determining the concentration of this compound in various biological samples. This requires highly sensitive and selective analytical methods to detect and quantify the compound within a complex matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids in biological samples. cifri.res.inavantiresearch.com For the analysis of non-volatile fatty acids like this compound, a derivatization step is necessary to convert them into more volatile esters, typically methyl esters (FAMEs). avantiresearch.comnih.gov These FAMEs are then separated by the gas chromatograph based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing both qualitative (mass spectrum) and quantitative (peak area) information. avantiresearch.com GC-MS is particularly valuable for fatty acid profiling, allowing for the simultaneous quantification of a wide range of fatty acids, including this compound, in a single run. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a prominent platform in the field of metabolomics, which involves the comprehensive study of small molecules within a biological system. nih.govlcms.cz LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov This technique is particularly well-suited for the analysis of a wide range of metabolites, including fatty acids like this compound, directly from complex biological extracts. nih.govmdpi.com In metabolomics studies, LC-MS can be used in either an untargeted approach, to screen for a broad range of metabolites, or a targeted approach, to accurately quantify specific compounds like this compound. nih.gov The high sensitivity and specificity of LC-MS/MS (tandem mass spectrometry) make it an invaluable tool for understanding the role of this compound in various biological processes. nih.gov

Methodological Rigor: Validation Parameters and Internal Standards in Quantification

The reliable quantification of this compound in biological matrices necessitates rigorous analytical method validation to ensure that the data generated are accurate, reproducible, and fit for purpose. ujpronline.comelementlabsolutions.com The validation process demonstrates that an analytical procedure is suitable for its intended use by assessing a set of specific performance characteristics defined by international guidelines. iosrjournals.orgeuropa.eu Key validation parameters are essential for establishing the scientific soundness of the measurement. ujpronline.com

Core validation parameters include:

Specificity/Selectivity : This ensures that the method can unequivocally measure this compound in the presence of other components that are expected to be present, such as other fatty acids, lipids, and matrix components. elementlabsolutions.com A selective method produces responses for multiple analytes that can be distinguished from one another. iosrjournals.org

Accuracy : This refers to the closeness of the measured value to the true or accepted reference value. elementlabsolutions.comeuropa.eu It is typically assessed by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples).

Precision : This expresses the degree of scatter between a series of measurements from the same homogeneous sample under prescribed conditions. elementlabsolutions.comeuropa.eu It is evaluated at three levels: repeatability (short-term, same operator and equipment), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory comparisons). europa.eu

Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of this compound in a sample within a given range. europa.eu The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of accuracy, precision, and linearity. europa.eu A minimum of five concentration levels is typically recommended to establish linearity. europa.eu

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of this compound in a sample that can be detected but not necessarily quantified with precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. iosrjournals.org

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in pH or mobile phase composition. elementlabsolutions.comeuropa.eu It provides an indication of the method's reliability during normal usage. europa.eu

Table 1: Key Validation Parameters in Analytical Chemistry

| Parameter | Description | Purpose |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components. elementlabsolutions.com | Ensures the signal measured is only from this compound, avoiding false positives. |

| Accuracy | Closeness of agreement between the found value and an accepted reference value. europa.eu | Determines the systemic error or bias of the method. |

| Precision | Closeness of agreement between a series of measurements from the same sample. europa.eu | Measures the random error and variability of the method. |

| Linearity | Proportionality of the measured value to the concentration of the analyte. europa.eu | Establishes a mathematical relationship for calculating concentration. |

| Range | Interval between the upper and lower analyte concentrations for which the method is demonstrated to be suitable. europa.eu | Defines the concentration boundaries for reliable measurements. |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. europa.eu | Assesses the method's reliability under normal and varied operating conditions. |

Internal Standards in Quantification

To correct for variations during sample preparation and analysis, internal standards (ISTDs) are crucial. alsglobal.com An ISTD is a compound with similar physicochemical properties to the analyte (this compound) that is added in a known quantity to every sample, calibrator, and quality control sample before processing. alsglobal.comeurl-pesticides.eu Ideally, stable isotope-labeled versions of the analyte are the best internal standards because they mimic the analyte almost perfectly during extraction and ionization in mass spectrometry. alsglobal.com

When an exact isotopic analog is not available, a structurally related compound from the same chemical class can be used. For the analysis of fatty acid methyl esters (FAMEs), including pentadecanoate (B1260718) methyl ester, other fatty acids that are not naturally present in the sample are often employed as ISTDs. For example, C23:0 (Tricosanoate) and C24:1 (Nervonic acid) are used as internal standards in some fatty acid analyses. The ISTD helps to correct for loss of analyte during sample workup and for fluctuations in instrument response. thermofisher.com

Table 2: Examples of Internal Standards for Fatty Acid Analysis

| Internal Standard | Chemical Class | Rationale for Use |

|---|---|---|

| Isotopically Labeled this compound (e.g., ¹³C₂₅-Pentacosanoate) | Isotopic Analog | Co-elutes and has nearly identical chemical and physical properties to the analyte, providing the most accurate correction. alsglobal.com |

| Tricosanoic Acid (C23:0) | Saturated Fatty Acid | A very-long-chain saturated fatty acid not typically abundant in biological samples, making it a suitable odd-chain reference. |

| Nervonic Acid (C24:1) | Monounsaturated Fatty Acid | A very-long-chain monounsaturated fatty acid used as an ISTD in FAME analysis. |

Molecular and Cellular Research Techniques for Functional Elucidation

Understanding the biological roles of this compound requires sophisticated molecular and cellular techniques to investigate how its metabolism is regulated and how it influences cellular processes. These methods range from analyzing gene and protein expression to studying epigenetic modifications.

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of specific messenger RNA (mRNA) transcripts. nih.gov This method is invaluable for understanding the regulation of genes involved in the synthesis, elongation, and degradation of very-long-chain fatty acids (VLCFAs) like this compound. frontiersin.orgmdpi.com The process involves the reverse transcription of mRNA into complementary DNA (cDNA), followed by the amplification of a target gene sequence in real-time using fluorescence-based detection. nih.gov

To obtain reliable results, the selection of appropriate reference genes—whose expression remains stable across different experimental conditions—is critical for data normalization. mdpi.comd-nb.info By comparing the expression levels of target genes in cells or tissues under different physiological or pathological conditions, researchers can infer the pathways affected by or involved in this compound metabolism. For instance, one could analyze the expression of genes encoding for fatty acid elongases (ELOVLs), acyl-CoA synthetases, and enzymes involved in peroxisomal beta-oxidation. mdpi.comnih.gov

Table 3: Potential Target Genes for Expression Analysis in this compound Research

| Gene Family | Specific Function | Relevance to this compound |

|---|---|---|

| ELOVLs (Elongation of Very Long Chain Fatty Acids) | Catalyze the rate-limiting step in the elongation of fatty acids. | Determining which specific ELOVL is responsible for synthesizing this compound from its shorter-chain precursors. |

| ACSVLs (Very Long-chain Acyl-CoA Synthetases) | Activate VLCFAs by converting them to their acyl-CoA derivatives for downstream metabolism. | Understanding how this compound is "activated" before it can be incorporated into complex lipids or undergo degradation. |

| ACOX (Acyl-CoA Oxidases) | Catalyze the first step of peroxisomal beta-oxidation of VLCFAs. | Investigating the primary catabolic pathway for breaking down excess or cellular this compound. |

| ABCD Transporters | Transport VLCFAs (as acyl-CoAs) into peroxisomes for degradation. | Elucidating the mechanism by which this compound is targeted to the cellular location for its breakdown. |

Protein Isolation and Biochemical Assays

While gene expression data provides clues about cellular function, analyzing the proteins themselves is essential to confirm functional activity. longdom.org Protein isolation and purification are foundational steps for a wide range of biochemical assays. thermofisher.com The process typically begins with cell lysis to release proteins, followed by fractionation techniques like centrifugation to separate cellular components. longdom.org

Chromatography is a powerful tool for purifying specific proteins from a complex mixture. longdom.org Techniques such as affinity chromatography (which uses specific binding interactions) and ion-exchange chromatography (which separates based on charge) are commonly used to isolate enzymes involved in fatty acid metabolism. thermofisher.com Once an enzyme is purified, its activity can be characterized through biochemical assays. For example, an in vitro assay could be designed to confirm if a specific ELOVL enzyme can elongate a C24-acyl-CoA substrate to produce C26-acyl-CoA, a precursor to this compound, or to directly measure the utilization of pentacosanoyl-CoA by other metabolic enzymes. These assays provide direct evidence of a protein's function and its specificity for substrates like this compound. nih.gov

Table 4: General Workflow for Protein Functional Analysis

| Step | Technique(s) | Objective |

|---|---|---|

| 1. Protein Extraction | Cell Lysis (Mechanical, Chemical, or Enzymatic) | Release proteins from cells or tissues into a soluble fraction (lysate). longdom.org |

| 2. Fractionation | Differential Centrifugation, Filtration | Separate cellular compartments (e.g., cytosol, mitochondria, microsomes) to enrich for the protein of interest. |

| 3. Purification | Affinity, Ion-Exchange, or Size-Exclusion Chromatography | Isolate the target protein from the complex mixture in the lysate or fraction. thermofisher.com |

| 4. Purity Assessment | SDS-PAGE, Western Blotting | Verify the purity and identity of the isolated protein. longdom.org |

| 5. Functional Analysis | Enzyme Assays, Binding Assays | Measure the biological activity of the purified protein, such as its catalytic efficiency with this compound as a substrate. |

Preclinical Investigation of Pentacosanoate Bioactivities

In Vitro Research Models for Investigating Pentacosanoate Effects

In vitro models are essential for the initial screening and mechanistic understanding of a compound's biological effects at the cellular and molecular level.

Cell Culture Systems for Anti-inflammatory Assays

Cell-based assays are fundamental in assessing the anti-inflammatory potential of compounds like pentacosanoates. These systems allow for the controlled study of cellular responses to inflammatory stimuli. A common approach involves using macrophage cell lines, such as RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. mdpi.com The ability of a test compound to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) is then measured. mdpi.com

For instance, the compound olean-12-en-28-ol, 3β-pentacosanoate (OPCA), a derivative of oleanolic acid, was initially identified as having anti-inflammatory properties through such in vitro studies before being advanced to animal models. acs.orgnih.gov Another common in vitro method is the albumin denaturation assay, which evaluates a compound's ability to prevent protein denaturation, a hallmark of inflammation. cetjournal.it

Table 1: Common In Vitro Anti-inflammatory Assay Systems

| Assay Type | Model System | Measured Endpoint | Purpose |

|---|---|---|---|

| Cell-Based Assay | RAW 264.7 Macrophages (LPS-stimulated) | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | Quantify suppression of inflammatory mediators mdpi.com |

| Biochemical Assay | Egg or Bovine Serum Albumin Denaturation | Inhibition of Protein Denaturation | Screen for general anti-inflammatory activity cetjournal.it |

Enzymatic Activity Assays for Inhibitor Characterization

Enzyme assays are crucial laboratory methods for measuring the rate of enzymatic reactions and are vital for characterizing the inhibitory potential of compounds. wikipedia.org These assays can be continuous, providing a real-time measurement of activity, or discontinuous, where samples are analyzed at specific time points. wikipedia.org The characterization of a this compound derivative as an enzyme inhibitor would involve incubating the compound with a specific enzyme and its substrate.

The selection of the assay type—be it spectrophotometric, fluorometric, or calorimetric—depends on the enzyme and substrate being studied. wikipedia.org By measuring the change in substrate or product concentration over time in the presence of the inhibitor compared to a control, researchers can determine the compound's inhibitory capacity and mechanism. These assays are fundamental in drug discovery for targets such as deacetylases, kinases, and proteases, which are often implicated in inflammatory and metabolic diseases. amsbio.com

In Vivo Animal Models in Disease Pathogenesis Research

In vivo models are indispensable for understanding the complex physiological and pathological effects of a compound within a living organism.

Experimental Autoimmune Encephalomyelitis (EAE) Model for Demyelinating Diseases

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). nih.gov This model is induced in susceptible animals, such as C57BL/6 mice, by immunization with myelin-derived antigens like myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 (MOG₃₅₋₅₅). nih.gov This process triggers a T-cell mediated autoimmune response against the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage that mimics MS pathology. acs.orgnih.gov

The therapeutic potential of olean-12-en-28-ol, 3β-pentacosanoate (OPCA) was comprehensively investigated using the EAE model. nih.gov In these studies, treatment with OPCA was found to significantly reduce the clinical severity of the disease. researchgate.net The compound demonstrated protective effects by maintaining blood-brain barrier integrity, preventing inflammation, and reducing the infiltration of immune cells into the brain. nih.govresearchgate.net Furthermore, OPCA treatment led to a significant reduction in pro-inflammatory cytokines in the serum and brain tissue of EAE mice. nih.govresearchgate.net Notably, it also promoted remyelination by increasing the expression of genes involved in myelin formation, such as PLP, MBP, and MAG. nih.govresearchgate.net

Table 2: Findings of OPCA in the EAE Mouse Model

| Parameter | Observation in OPCA-Treated EAE Mice | Reference |

|---|---|---|

| Clinical Score | Significant reduction in disease severity | researchgate.net |

| Inflammation | Reduced pro-inflammatory cytokines (TNF-α, IL6) in serum and brain | nih.govresearchgate.net |

| Blood-Brain Barrier | Protection of integrity | nih.govresearchgate.net |

| Myelination | Increased expression of myelin-related genes (PLP, MBP, MAG) | nih.govresearchgate.net |

| Gene Regulation | Hypermethylation of inflammatory regulator promoter regions | researchgate.net |

Models for Studying Metabolic Disorders

Animal models are critical for investigating diseases like obesity, diabetes, and nonalcoholic fatty liver disease (NAFLD). evotec.combiocytogen.com These models can be genetically engineered or induced through specific diets. evotec.combiocytogen.com For instance, the JCR:LA-cp rat is cited as a model for the metabolic syndrome. uni-wuppertal.de

Other established models include diet-induced obesity (DIO) in mice using high-fat diets, which leads to weight gain and insulin (B600854) resistance. evotec.com For studying nonalcoholic steatohepatitis (NASH), a severe form of NAFLD, models such as neonatal mice treated with streptozotocin (B1681764) and fed a high-fat diet (STAM model) or mice fed a high-fat, methionine- and choline-deficient (HFMCD) diet are used. biocytogen.com These models develop key pathological features of human metabolic diseases, including steatosis, inflammation, and fibrosis, making them suitable for evaluating the therapeutic effects of compounds like pentacosanoates. biocytogen.com

Models for Oxidative Stress Studies

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in many diseases. frontiersin.org In vivo models are used to induce and study this phenomenon. A common model involves the administration of toxins like carbon tetrachloride (CCl₄), which induces significant liver inflammation, fibrosis, and oxidative stress. uni-wuppertal.denuvisan.com

The antioxidant potential of compounds can be evaluated in these models by measuring various biomarkers. For example, studies measure levels of malondialdehyde (MDA), a marker of lipid peroxidation, or 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG), a marker of DNA oxidation. frontiersin.org The activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) can also be assessed. frontiersin.org Furthermore, the radical scavenging activity of compounds containing this compound has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) |

| Carbon tetrachloride (CCl₄) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Malondialdehyde (MDA) |

| Myelin Basic Protein (MBP) |

| Myelin Associated Glycoprotein (MAG) |

| Myelin Oligodendrocyte Glycoprotein (MOG) |

| Nitric Oxide (NO) |

| Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) |

| Oleanolic acid |

| This compound |

| Proteolipid Protein (PLP) |

| Streptozotocin |

| Superoxide Dismutase (SOD) |

Emerging Research Frontiers and Future Directions for Pentacosanoate

Exploration of Undiscovered Biological Roles of Odd-Chain Very Long-Chain Fatty Acids

Odd-chain very long-chain fatty acids (VLCFAs), such as pentacosanoate, are relatively rare in nature compared to even-chain fatty acids. acs.orgwikipedia.org However, their presence in certain organisms and implication in various biological processes suggest they may have unique and important functions that are yet to be fully understood. acs.orgresearchgate.net

Historically, odd-chain fatty acids were considered minor components of the total fatty acid profile. mdpi.com The primary source of these fatty acids in ruminants is the microbial activity in the rumen, where propionyl-CoA is used as a primer for fatty acid synthesis, in contrast to the acetyl-CoA used for even-chain fatty acids. wikipedia.orgmdpi.com In humans, gut bacteria also contribute to the production of propionate, a precursor for odd-chain fatty acid synthesis. wikipedia.org

Recent studies have begun to challenge the notion that odd-chain VLCFAs are merely metabolic curiosities. There is growing evidence linking them to various health benefits. For instance, higher levels of odd-chain fatty acids in plasma have been associated with a lower risk of type 2 diabetes and improved insulin (B600854) sensitivity. mdpi.com They may also possess anti-inflammatory, and anti-cancer properties. researchgate.net A specific derivative of this compound, olean-12-en-28-ol, 3β-pentacosanoate (OPCA), has shown potential as a remyelinating and anti-inflammatory agent in preclinical models of multiple sclerosis. acs.org This suggests that this compound and other odd-chain VLCFAs could play crucial roles in cellular signaling, membrane structure, and the regulation of inflammatory responses. acs.orggoogle.com Further research is needed to fully elucidate the specific mechanisms through which these fatty acids exert their effects and to explore their full therapeutic potential.

Systems Biology Approaches in this compound Research

The complexity of biological systems requires a holistic approach to understand the multifaceted roles of molecules like this compound. Systems biology, which integrates various "omics" data, offers a powerful framework for unraveling the intricate networks in which this compound participates. researchgate.netresearchgate.net This approach moves beyond the study of individual components to a more comprehensive understanding of the entire system. nih.gov

Integration of Multi-Omics Data (e.g., Metabolomics, Transcriptomics)

The integration of metabolomics and transcriptomics data is a cornerstone of systems biology, providing a more complete picture of cellular processes. frontiersin.orgresearchgate.netnih.gov Metabolomics allows for the comprehensive analysis of all small molecules (metabolites) in a biological sample, including fatty acids like this compound, while transcriptomics provides a snapshot of all the gene transcripts (the transcriptome). isaaa.orgnih.gov

By combining these datasets, researchers can identify correlations between changes in gene expression and alterations in metabolite levels. frontiersin.org For example, an increase in the expression of genes encoding for fatty acid elongases could be linked to higher levels of this compound. This integrated approach can help to identify key metabolic pathways and regulatory networks that are influenced by or involve pentacosanoatee. aacrjournals.orgnih.gov

Recent studies have successfully used multi-omics approaches to investigate lipid metabolism in various diseases. nih.govresearchgate.net For instance, the integration of metabolomics, lipidomics, and transcriptomics has been used to identify metabolic signatures in cancer and to understand the metabolic response to dietary supplements. frontiersin.orgaacrjournals.org While specific multi-omics studies focusing solely on this compound are still emerging, the application of these methodologies holds great promise for uncovering its biological functions and its role in health and disease. mcmaster.ca

Computational and In Silico Methodologies

Computational and in silico methods are becoming increasingly indispensable in modern biological research, offering ways to predict and analyze molecular interactions and biological activities without the need for extensive laboratory experiments. furman.eduresearchgate.net These approaches are particularly valuable for studying molecules like this compound, where experimental data may be limited.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a ligand, such as this compound, might bind to a protein receptor. uu.seopenaccessjournals.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. openaccessjournals.comnih.gov This can provide insights into the potential biological targets of this compound and the nature of their interactions. scispace.com